

Application Notes and Protocols: UBP710 in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: UBP710

Cat. No.: B15575262

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Introduction

UBP710 is a potent and selective small molecule inhibitor of Ubiquitin Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and the stability of various oncogenic proteins. By inhibiting USP7, **UBP710** can enhance the efficacy of DNA-damaging chemotherapy agents, providing a promising therapeutic strategy for various cancers. These application notes provide detailed protocols for utilizing **UBP710** in combination with common chemotherapy agents, cisplatin and doxorubicin, in cancer cell lines.

Mechanism of Action

UBP710 prevents the deubiquitination of key proteins involved in cell cycle control and apoptosis, such as p53 and MDM2. Inhibition of USP7 leads to the stabilization of p53, a tumor suppressor that is often degraded in cancer cells. This, in turn, promotes cell cycle arrest and apoptosis. Furthermore, by interfering with the DDR pathway, **UBP710** can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like cisplatin and doxorubicin.

Caption: **UBP710** Signaling Pathway.

Quantitative Data

Table 1: In Vitro IC50 Values of UBP710, Cisplatin, and Doxorubicin

Cell Line	Compound	IC50 (µM)
PC-3	UBP710	5.2
(Prostate)	Cisplatin	8.5
Doxorubicin	0.9	
MDA-MB-231	UBP710	7.8
(Breast)	Cisplatin	12.1
Doxorubicin	1.5	

Table 2: Synergistic Effects of UBP710 with Chemotherapy (Combination Index)

Cell Line	Combination (molar ratio)	Combination Index (CI)
PC-3	UBP710 (1) : Cisplatin (1)	0.65
UBP710 (1) : Doxorubicin (0.1)	0.58	
MDA-MB-231	UBP710 (1) : Cisplatin (1)	0.72
UBP710 (1) : Doxorubicin (0.1)	0.61	
CI < 0.9 indicates synergy.		

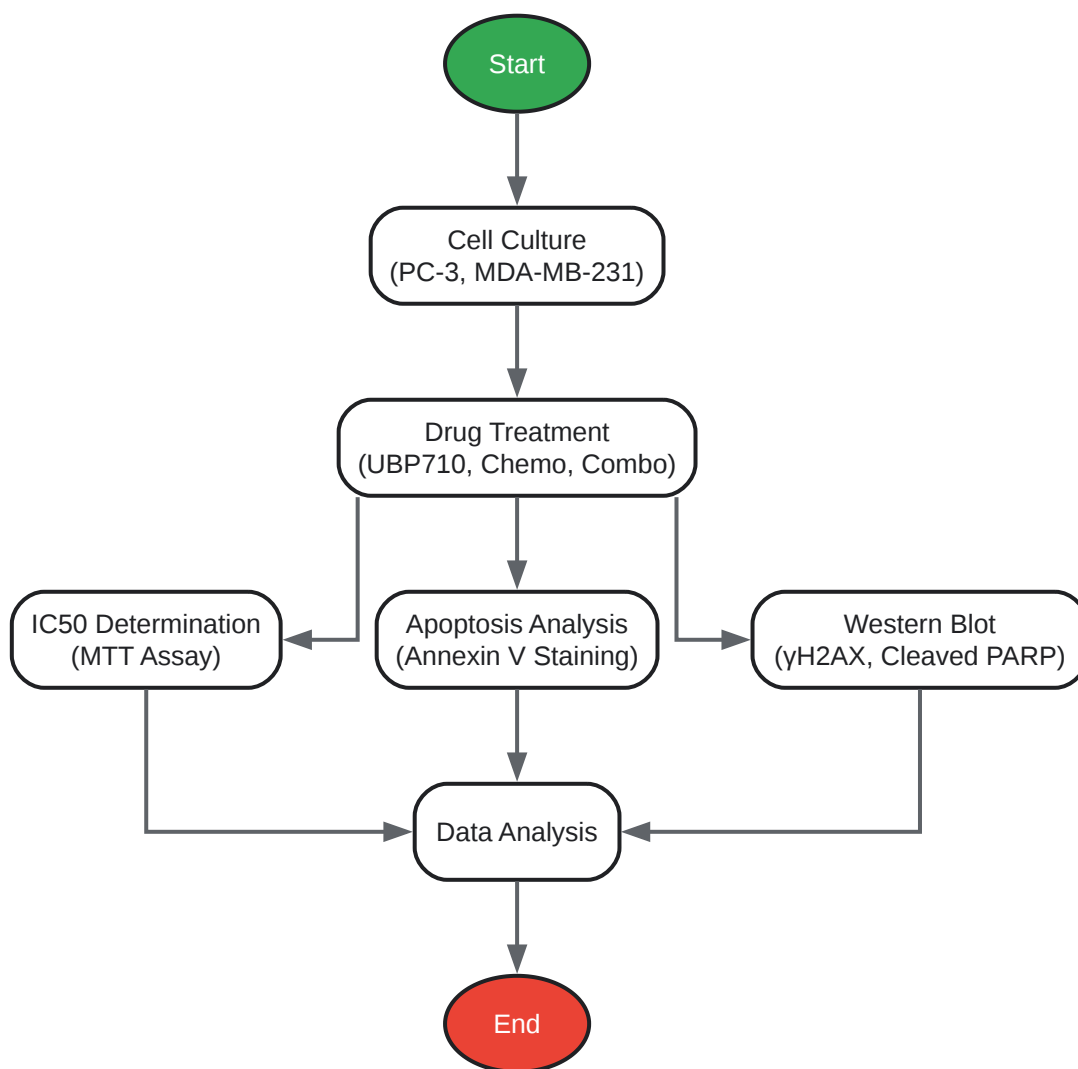
Table 3: Induction of Apoptosis by UBP710 and Doxorubicin Combination

Cell Line	Treatment (48h)	% Annexin V Positive Cells
PC-3	Control	5.1
UBP710 (2.5 μ M)	15.3	
Doxorubicin (0.45 μ M)	20.8	
UBP710 + Doxorubicin	65.7	

Table 4: In Vivo Tumor Growth Inhibition in Xenograft Model (PC-3)

Treatment Group	Tumor Volume Reduction (%)
Vehicle Control	0
UBP710 (10 mg/kg)	35
Cisplatin (5 mg/kg)	45
UBP710 + Cisplatin	85

Experimental Protocols



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Caption: In Vitro Experimental Workflow.

Protocol 1: Cell Viability (MTT) Assay

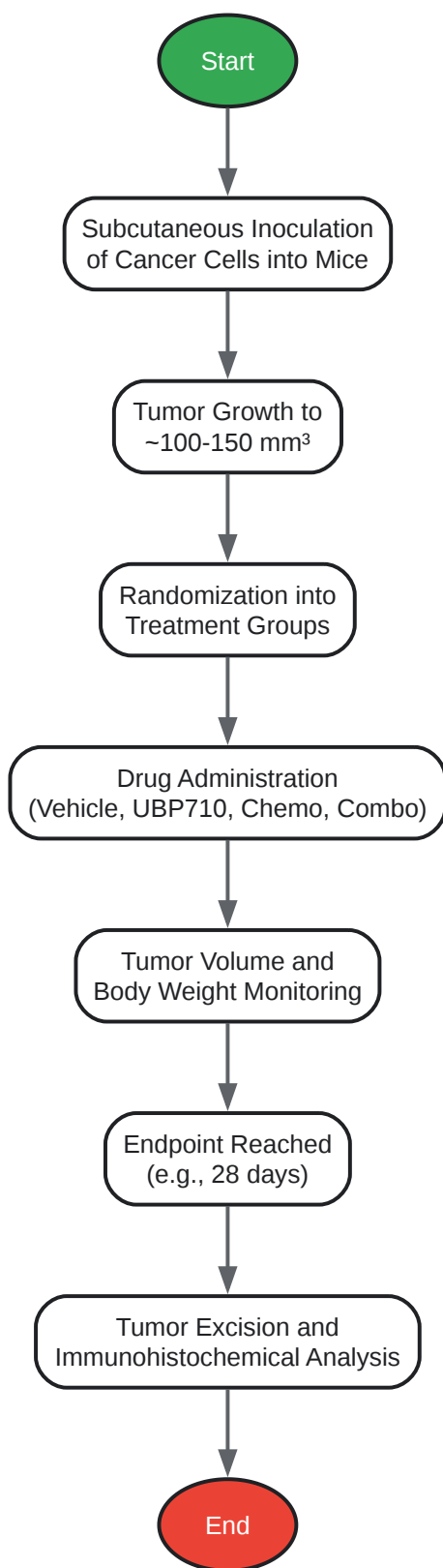
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Drug Treatment: Treat cells with varying concentrations of **UBP710**, cisplatin, or doxorubicin, alone or in combination, for 72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using CompuSyn software.

Protocol 2: Western Blotting for DNA Damage and Apoptosis Markers

- **Cell Lysis:** Treat cells with the desired drug concentrations for the indicated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate 20-30 μ g of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti- γ H2AX, anti-cleaved PARP, anti-p53) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Xenograft Mouse Model



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Caption: In Vivo Xenograft Study Workflow.

- Cell Implantation: Subcutaneously inject 1×10^6 PC-3 cells into the flank of athymic nude mice.
- Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.
- Randomization and Treatment: Randomize mice into four groups: (1) Vehicle control, (2) **UBP710** alone, (3) Cisplatin alone, and (4) **UBP710** and Cisplatin combination. Administer drugs as per the schedule (e.g., **UBP710** daily via oral gavage, Cisplatin twice weekly via intraperitoneal injection).
- Monitoring: Measure tumor volume and body weight twice weekly.
- Endpoint: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
- Data Analysis: Calculate tumor growth inhibition for each treatment group relative to the vehicle control.

Disclaimer: **UBP710** is a hypothetical compound. The data and protocols provided are for illustrative purposes to guide research with similar molecules. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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